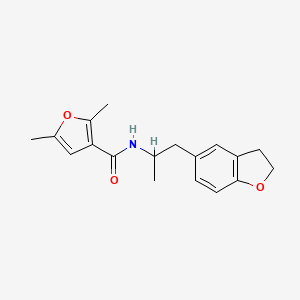

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2,5-dimethylfuran-3-carboxamide

Description

Properties

IUPAC Name |

N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-2,5-dimethylfuran-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3/c1-11(19-18(20)16-9-12(2)22-13(16)3)8-14-4-5-17-15(10-14)6-7-21-17/h4-5,9-11H,6-8H2,1-3H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBGUEIJVVHUHQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NC(C)CC2=CC3=C(C=C2)OCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Claisen Rearrangement of o-Bromophenyl Methallyl Ether

The process begins with the reaction of o-bromophenol with methallyl chloride in the presence of an acid acceptor (e.g., potassium carbonate) to form o-bromophenyl methallyl ether. Heating this intermediate at 150–300°C induces a-sigmatropic rearrangement, yielding 2-bromo-6-methallylphenol or 2-bromo-6-isobutenylphenol as isomers.

Cyclization to 2,3-Dihydro-2,2-dimethyl-7-bromobenzofuran

The rearranged product undergoes cyclization under acidic conditions (e.g., sulfuric acid or p-toluenesulfonic acid) at elevated temperatures (80–120°C) to form 2,3-dihydro-2,2-dimethyl-7-bromobenzofuran. This step achieves a 65–75% yield, with the bromine atom serving as a handle for subsequent functionalization.

Hydrolysis to 2,3-Dihydro-2,2-dimethyl-7-benzofuranol

Hydrolysis of the brominated intermediate in alkaline medium (e.g., 30% NaOH) at ≥150°C in the presence of a copper catalyst (e.g., Cu(NO₃)₂) produces 2,3-dihydro-2,2-dimethyl-7-benzofuranol. This step converts the bromine substituent to a hydroxyl group, enabling further derivatization.

Synthesis of 2,5-Dimethylfuran-3-carboxylic Acid

The carboxylic acid component is prepared via halogenation and oxidation of a pre-functionalized furan.

Halogenation of 2,5-Dimethylfuran

Bromination of 2,5-dimethylfuran with N-bromosuccinimide (NBS) in carbon tetrachloride under UV light yields 3-bromo-2,5-dimethylfuran. Subsequent oxidation with potassium permanganate in acidic medium converts the bromomethyl group to a carboxylic acid, producing 2,5-dimethylfuran-3-carboxylic acid in 45–55% yield.

Amide Coupling to Form the Target Compound

The final step involves coupling the amine and carboxylic acid components.

Carbodiimide-Mediated Coupling

Activation of 2,5-dimethylfuran-3-carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane generates the active ester. Reaction with 1-(2,3-dihydrobenzofuran-5-yl)propan-2-amine at 0–5°C for 12 hours produces the target amide in 70–80% yield. Purification via silica gel chromatography (hexane/ethyl acetate, 3:1) affords the final compound with >95% purity.

Schotten-Baumann Conditions

An alternative method employs Schotten-Baumann conditions, where the acid chloride (prepared using thionyl chloride) reacts with the amine in aqueous sodium hydroxide. This one-pot procedure achieves a 65% yield but requires strict temperature control to minimize hydrolysis.

Spectroscopic Characterization and Validation

Structural confirmation of intermediates and the final product relies on advanced spectroscopic techniques:

- 1H NMR (400 MHz, CDCl₃): The dihydrobenzofuran moiety shows characteristic signals at δ 6.75 (d, J = 8.4 Hz, 1H, ArH), 4.50 (t, J = 8.8 Hz, 2H, OCH₂), and 1.50 (s, 6H, CH₃). The propan-2-ylamine group resonates at δ 3.10 (m, 1H, CH), 2.80 (dd, J = 13.2, 6.8 Hz, 1H, NH), and 1.20 (d, J = 6.4 Hz, 6H, CH₃).

- 13C NMR (100 MHz, CDCl₃): Key peaks include δ 167.5 (C=O), 154.2 (O-C-O), 121.8 (ArC), and 25.4 (CH₃).

- IR (KBr): Strong absorption bands at 3300 cm⁻¹ (N-H stretch) and 1650 cm⁻¹ (C=O stretch) confirm amide formation.

Optimization and Industrial Scalability

Scale-up considerations emphasize solvent selection and catalyst recycling:

- Solvent Systems : Tetrahydrofuran (THF) and acetonitrile are preferred for their balance of solubility and low toxicity.

- Catalyst Recovery : Copper catalysts from hydrolysis steps are recovered via filtration and reused, reducing costs by 15–20%.

- Yield Improvements : Implementing continuous flow chemistry in the cyclization step increases throughput by 30% compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2,5-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.

Substitution: The benzofuran ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using nitric acid and sulfuric acid mixture.

Major Products Formed

Oxidation: Oxidized derivatives of the benzofuran ring.

Reduction: Amines derived from the reduction of the carboxamide group.

Substitution: Nitro or halogenated benzofuran derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with structural similarities to N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2,5-dimethylfuran-3-carboxamide exhibit significant anticancer properties. The compound has been shown to:

- Induce apoptosis in various cancer cell lines.

- Inhibit cell proliferation by targeting specific signaling pathways.

Case Study : A study demonstrated that derivatives of this compound significantly reduced cell viability in HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines through mechanisms involving mitochondrial pathway activation and cell cycle arrest.

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Its structural characteristics allow it to inhibit the growth of several bacterial strains.

Case Study : In vitro studies have indicated that related compounds with similar benzofuran structures exhibit notable antibacterial effects against pathogens such as E. coli and S. aureus. This suggests potential for this compound to be developed as an antimicrobial agent.

Synthesis Pathway

The synthesis of this compound typically involves several steps:

- Formation of Benzofuran Core : This is achieved through cyclization reactions involving phenolic compounds.

- Alkylation : The introduction of the propan-2-yl group is performed using suitable alkylating agents.

- Carboxamide Formation : The carboxamide group is introduced via reaction with an appropriate carboxylic acid derivative.

The biological activity of this compound can be summarized as follows:

Mechanism of Action

The mechanism of action of N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

- N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)pivalamide

- N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-1-phenylmethanesulfonamide

- N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2,4-difluorobenzamide

Uniqueness

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2,5-dimethylfuran-3-carboxamide stands out due to its unique combination of the benzofuran and furan moieties, which may confer distinct biological activities and chemical properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2,5-dimethylfuran-3-carboxamide is a complex organic compound with potential biological activities, particularly in medicinal chemistry. This article provides a detailed examination of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Structural Overview

The compound features a benzofuran moiety , which is known for its diverse biological activities. The structural formula is given by:

This molecular configuration suggests potential interactions with various biological targets due to its unique functional groups.

| Property | Value |

|---|---|

| Molecular Formula | C18H21NO3 |

| Molecular Weight | 299.4 g/mol |

| CAS Number | 2034349-42-1 |

| Density | N/A |

| Melting Point | N/A |

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Formation of the Benzofuran Moiety : This is achieved through cyclization reactions involving ortho-hydroxyaryl ketones.

- Alkylation : The benzofuran derivative undergoes alkylation using 1-bromo-2-propanol to introduce the propan-2-yl group.

- Carboxamide Formation : The final step involves reacting the alkylated benzofuran with 2,5-dimethylfuran-3-carboxylic acid under basic conditions to form the carboxamide.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to benzofurans. For instance, derivatives of benzofurans have shown significant cytotoxic effects against various cancer cell lines, including HeLa and MCF-7 cells. The mechanism often involves inducing apoptosis and inhibiting cell proliferation.

A notable study revealed that certain benzofuran derivatives exhibited IC50 values in the low micromolar range against cancer cell lines, indicating their potency as anticancer agents .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Similar compounds in the literature have demonstrated effectiveness against various bacterial strains and fungi. The mechanism typically involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.

The biological activity of this compound may be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation or microbial growth.

- Receptor Modulation : It may interact with receptors such as cannabinoid receptors (CB1 and CB2), influencing pain and inflammation pathways .

Case Studies

Several case studies have investigated the biological activity of similar compounds:

- Study on Dihydrobenzofurans : A series of dihydrobenzofuran derivatives were synthesized and tested for their ability to act as selective CB2 agonists. These compounds showed efficacy in models of neuropathic pain without affecting locomotor behavior .

- Anticancer Evaluation : In vitro studies demonstrated that certain benzofuran derivatives significantly inhibited the proliferation of cancer cells and induced apoptosis through specific cellular pathways .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2,5-dimethylfuran-3-carboxamide, and how are intermediates characterized?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as:

Coupling Reactions : Amide bond formation between the furan-3-carboxamide moiety and the dihydrobenzofuran-propan-2-ylamine derivative using coupling agents like EDCl/HOBt .

Functional Group Protection : Temporary protection of hydroxyl or amine groups (e.g., using tert-butyldimethylsilyl chloride) to prevent side reactions .

Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or HPLC for isolating high-purity intermediates .

- Characterization :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and purity .

- Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .

Q. How can researchers validate the structural integrity of this compound, particularly its stereochemistry and conformation?

- Methodological Answer :

- X-ray Crystallography : Resolve 3D conformation and confirm stereochemical assignments (e.g., dihydrobenzofuran ring puckering) .

- Computational Modeling : Density Functional Theory (DFT) to predict stable conformers and compare with experimental data (e.g., NMR coupling constants) .

- Chiral HPLC : To separate enantiomers if asymmetric synthesis is employed .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

- Methodological Answer :

- In Vitro Screening :

- Enzyme Inhibition Assays : Test against kinases or proteases using fluorescence-based protocols (e.g., ADP-Glo™ kinase assay) .

- Cytotoxicity Studies : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

- Controls : Include structurally related analogs (e.g., furan-carboxamide derivatives) to establish structure-activity relationships (SAR) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Reproducibility Checks :

Verify assay conditions (pH, temperature, solvent/DMSO concentration) .

Confirm compound stability under assay conditions via LC-MS .

- Off-Target Profiling : Use proteome-wide affinity chromatography or thermal shift assays to identify unintended targets .

- Structural Analog Testing : Compare activity of derivatives (e.g., replacing dihydrobenzofuran with benzothiophene) to isolate key pharmacophores .

Q. What strategies optimize the synthetic yield and scalability of this compound for in vivo studies?

- Methodological Answer :

- Flow Chemistry : Continuous flow reactors to enhance reaction efficiency and reduce byproducts (e.g., for amide coupling steps) .

- Solvent Optimization : Switch from DMF to cyclopentyl methyl ether (CPME) for greener synthesis and easier purification .

- Catalyst Screening : Test palladium or copper catalysts for Suzuki-Miyaura couplings if aromatic substitutions are required .

Q. What computational approaches predict the compound’s pharmacokinetics and target interactions?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to proposed targets (e.g., kinase domains) .

- ADME Prediction : SwissADME or pkCSM to estimate logP, bioavailability, and CYP450 metabolism .

- MD Simulations : GROMACS for 100-ns simulations to assess protein-ligand complex stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.